molecular formula C14H14BrNO2S B7830135 N-benzyl-2-bromo-4-methylbenzenesulfonamide

N-benzyl-2-bromo-4-methylbenzenesulfonamide

Cat. No.: B7830135
M. Wt: 340.24 g/mol
InChI Key: PIFCVLYUMPNLRP-UHFFFAOYSA-N
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Description

N-benzyl-2-bromo-4-methylbenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO2S It is a sulfonamide derivative characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-bromo-4-methylbenzenesulfonamide typically involves the reaction of 2-bromo-4-methylbenzenesulfonyl chloride with benzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-bromo-4-methylbenzenesulfonamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-benzyl-2-bromo-4-methylbenzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-benzyl-2-bromo-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. Additionally, it may interfere with cellular pathways by interacting with key proteins or signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-bromobenzamide
  • 2-bromo-N-methylbenzenesulfonamide
  • N-benzyl-4-bromo-3-methylbenzamide
  • N-benzyl-4-bromo-2-methylbenzenesulfonamide

Uniqueness

N-benzyl-2-bromo-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methyl groups on the benzene ring, along with the sulfonamide functionality, makes it a versatile compound for various applications. Its unique structure allows for selective interactions with biological targets and provides opportunities for further chemical modifications .

Properties

IUPAC Name

N-benzyl-2-bromo-4-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c1-11-7-8-14(13(15)9-11)19(17,18)16-10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFCVLYUMPNLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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